
西林吉肽
描述
Cilengitide is a molecule designed and synthesized at the Technical University Munich in collaboration with Merck KGaA in Darmstadt . It is based on the cyclic peptide cyclo(-RGDfV-), which is selective for αv integrins, important in angiogenesis (forming new blood vessels), and other aspects of tumor biology . It has been used in trials studying the treatment of Sarcoma, Gliomas, Lymphoma, Leukemia, and Lung Cancer, among others .
Synthesis Analysis
Cilengitide was developed in the early 90s by a novel procedure, the spatial screening . This strategy resulted in c(RGDfV), the first superactive αvβ3 inhibitor . A major milestone in the design of this potent compound was the introduction of d-amino acids to explore the optimal spatial conformation required for biological activity of cyclic RGD-containing peptides . A novel chemoenzymatic method to synthesize cilengitide is described based on the cyclic activity of the TE domain from microcystin synthetase C (McyC) of Microcystis aeruginosa .Molecular Structure Analysis
Cilengitide has a molecular formula of C27H40N8O7 . It is a cyclic RGD pentapeptide, and is the first anti-angiogenic small molecule targeting the integrins αvβ3, αvβ5 and αvβ1 .Physical And Chemical Properties Analysis
Cilengitide has a molecular weight of 588.66 .科学研究应用
增强黑色素瘤免疫治疗疗效
西林吉肽已被证明可以抑制黑色素瘤中PD-L1的表达和STAT3的磷酸化,这表明该化合物具有新的治疗应用。 它在鼠黑色素瘤模型中增强了抗PD-1治疗的疗效,表明它在改善免疫治疗结果方面具有潜在用途 .
整合素-αvβ3成像和治疗先决条件
西林吉肽的临床应用强调了在开始治疗之前进行整合素-αvβ3成像的重要性。 这种方法可以帮助识别最有可能从西林吉肽治疗中获益的患者,并表明需要超越药物抑制的替代策略 .
对肿瘤微环境(TME)的影响
研究表明,西林吉肽可以影响TME,这对肿瘤生长和治疗反应至关重要。 通过改变TME,西林吉肽可以提高现有癌症疗法的有效性 .
作用机制
Target of Action
Cilengitide is a cyclic RGD pentapeptide that targets integrins, specifically αvβ3, αvβ5, and α5β1 . Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular activities, including cell adhesion, migration, proliferation, and survival .
Mode of Action
Cilengitide acts as an antagonist to its target integrins. It disrupts the binding of integrins to the extracellular matrix, leading to changes in cell behavior . Specifically, cilengitide induces cellular detachment and apoptosis in both endothelial and glioma cells . It also inhibits the FAK/src/AKT pathway, which is crucial for cell survival and proliferation .
Biochemical Pathways
Cilengitide affects several biochemical pathways. It inhibits the FAK/src/AKT pathway, leading to decreased cell survival and proliferation . It also disrupts VE-cadherin localization at cellular contacts, which increases endothelial monolayer permeability . Furthermore, cilengitide appears to have proangiogenic properties at low concentrations, potentially driving vasculature by blocking αVβ3 integrin in ischemic diseases .
Pharmacokinetics
Cilengitide exhibits species-specific pharmacokinetics. In humans, most of the dose is recovered in urine as unchanged drug (77.5%), indicating high renal excretion . The drug has an apparent terminal half-life of 3 to 5 hours and can be safely administered on a twice per week infusion schedule .
Result of Action
The action of cilengitide results in several molecular and cellular effects. It causes cellular detachment and apoptosis in both endothelial and glioma cells . It also disrupts the localization of VE-cadherin at cellular junctions, leading to increased permeability of endothelial cell monolayers . Moreover, cilengitide has been shown to decrease cell viability and induce autophagy followed by cell apoptosis .
Action Environment
The action of cilengitide can be influenced by environmental factors. For instance, the presence of certain extracellular matrix proteins can affect the drug’s ability to bind to its target integrins . Additionally, the drug’s efficacy can be influenced by the density of β1 integrin ligands in the environment .
安全和危害
未来方向
Cilengitide is currently being assessed in phase III trials for patients with glioblastoma multiforme and in phase II trials for other types of cancers . The results of these and other clinical studies are expected with great hope and interest . A more clear understanding of the benefits and pitfalls of each approach can then lead to the design of strategies to derive maximal benefit from these therapies .
属性
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-VWNVYAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044035 | |
| Record name | Cilengitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188968-51-6 | |
| Record name | Cilengitide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilengitide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilengitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILENGITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)
![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)
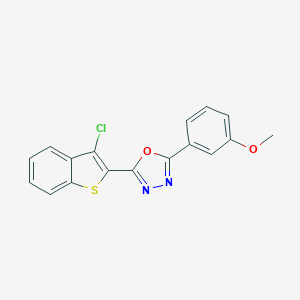
![1-Methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B524281.png)
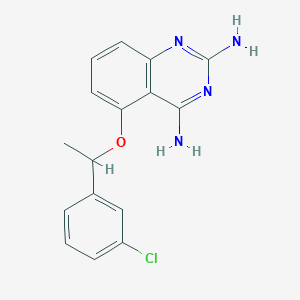
![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)
![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
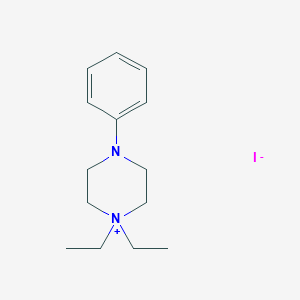
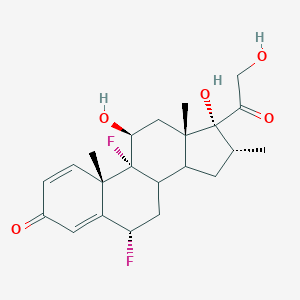
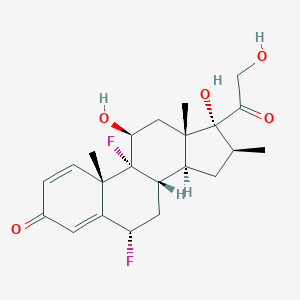

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
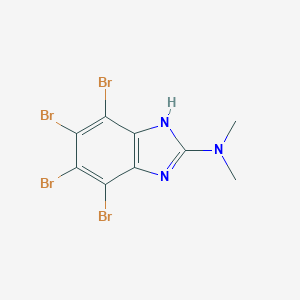
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)